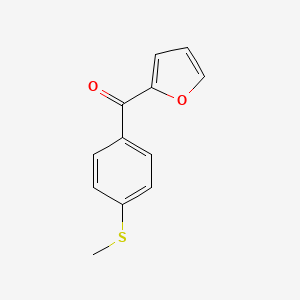

Furan-2-yl(4-(methylthio)phenyl)methanone

CAS No.: 73242-06-5

Cat. No.: VC13493525

Molecular Formula: C12H10O2S

Molecular Weight: 218.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73242-06-5 |

|---|---|

| Molecular Formula | C12H10O2S |

| Molecular Weight | 218.27 g/mol |

| IUPAC Name | furan-2-yl-(4-methylsulfanylphenyl)methanone |

| Standard InChI | InChI=1S/C12H10O2S/c1-15-10-6-4-9(5-7-10)12(13)11-3-2-8-14-11/h2-8H,1H3 |

| Standard InChI Key | UDZNAQBLAHNASU-UHFFFAOYSA-N |

| SMILES | CSC1=CC=C(C=C1)C(=O)C2=CC=CO2 |

| Canonical SMILES | CSC1=CC=C(C=C1)C(=O)C2=CC=CO2 |

Introduction

Furan-2-yl(4-(methylthio)phenyl)methanone is an organic compound characterized by a furan ring and a phenyl group substituted with a methylthio functional group. Its molecular structure and properties make it a subject of interest in medicinal chemistry, particularly for its potential applications in drug design and biological activity studies. Below is a detailed exploration of its chemical properties, synthesis, and potential applications.

Synthesis

The synthesis of furan-2-yl(4-(methylthio)phenyl)methanone typically involves the following steps:

-

Starting Materials:

-

Furan-2-carboxylic acid or derivatives.

-

4-(methylthio)benzaldehyde or related compounds.

-

-

Reaction Pathway:

-

A Friedel-Crafts acylation reaction is often employed to introduce the methanone bridge between the furan and phenyl rings.

-

Catalysts such as aluminum chloride () are used to facilitate the reaction.

-

-

Purification:

-

The crude product is purified through recrystallization or chromatography to obtain high-purity furan-2-yl(4-(methylthio)phenyl)methanone.

-

Applications and Biological Relevance

Furan derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in furan-2-yl(4-(methylthio)phenyl)methanone suggests potential applications in:

-

Antimicrobial Activity:

-

Enzyme Inhibition:

-

Drug Design:

-

The compound's structural framework could serve as a scaffold for designing novel drugs targeting specific enzymes or receptors.

-

Structural Insights

The molecular structure of furan-2-yl(4-(methylthio)phenyl)methanone incorporates features that influence its reactivity and interaction with biological targets:

-

Planarity:

-

The dihedral angle between the furan and phenyl rings affects conjugation and electronic distribution.

-

-

Hydrophobicity:

-

The methylthio group increases lipophilicity, potentially enhancing membrane permeability.

-

-

Hydrogen Bonding:

-

The carbonyl oxygen in the methanone bridge can act as a hydrogen bond acceptor in biological systems.

-

Comparative Analysis with Related Compounds

Research Directions

Future research on furan-2-yl(4-(methylthio)phenyl)methanone should focus on:

-

Pharmacological Screening:

-

Evaluating its activity against microbial strains and enzymes.

-

-

Structure-Activity Relationship (SAR):

-

Modifying substituents on the phenyl ring to optimize biological activity.

-

-

Toxicological Studies:

-

Assessing safety profiles through in vitro and in vivo studies.

-

-

Molecular Docking Studies:

-

Investigating binding interactions with target proteins to predict therapeutic potential.

-

This comprehensive analysis highlights the importance of furan-2-yl(4-(methylthio)phenyl)methanone as a promising compound for medicinal chemistry research due to its unique structural features and potential biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume